molecular formula C9H22NO2+ B3055946 Muscaridine CAS No. 6801-43-0

Muscaridine

Cat. No.: B3055946
CAS No.: 6801-43-0
M. Wt: 176.28 g/mol
InChI Key: LPZBCQRFTKPWLL-DTWKUNHWSA-N
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Description

Muscaridine is a natural product reported to be found in Amanita mushroom species. This compound is provided as a reference standard for research use only. All necessary quality control and characterization data are provided to ensure experimental reproducibility. Main Applications & Research Value: this compound is primarily used in phytochemical and mycological research for the identification and quantification of alkaloids in biological samples. Its research value includes serving as an analytical standard in the study of the bioactive compound profile of Amanita and other fungi. Mechanism of Action: The specific biological targets and detailed mechanism of action of this compound are not fully elucidated and remain an area of active scientific investigation. Current scientific literature should be consulted for the latest findings. Disclaimer: This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO2/c1-8(11)9(12)6-5-7-10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/q+1/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZBCQRFTKPWLL-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCC[N+](C)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CCC[N+](C)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22NO2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218200
Record name Muscaridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6801-43-0
Record name Muscaridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Muscaridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Distribution of Muscaridine

Mycological Sources and Species-Specific Distribution

The distribution of Muscaridine is not uniform across all fungi but is concentrated in specific groups. Scientific studies have detailed its presence in several genera, highlighting certain species as primary sources or notable occurrences.

The genera Inocybe and Clitocybe are frequently cited as significant sources of muscarine (B1676868), and by extension, related compounds like this compound researchgate.netwikipedia.orgmykoweb.compensoft.netwikem.orgmdpi.comresearchgate.netresearchgate.netnaturamediterraneo.comnih.govinchem.org. Inocybe species, in particular, are known to contain high concentrations of muscarine, sometimes reaching up to 1.6% of their fresh weight, making them a considerable threat if misidentified as edible species researchgate.netmdpi.com. Clitocybe species, such as Clitocybe dealbata and Clitocybe rivulosa, are also recognized for their muscarine content, which can lead to severe poisoning wikipedia.orgmykoweb.comwikem.org. While direct quantification of this compound in these genera is less frequently reported than muscarine, its co-occurrence with muscarine suggests it is a significant component in these toxic fungi unodc.org. Pseudosperma, a genus recently revised from Inocybe, also contains muscarine, with Pseudosperma arenarium showing significant levels, particularly in its pilei nih.govpensoft.net.

Amanita muscaria, commonly known as the fly agaric, is a well-studied mushroom for its psychoactive compounds like ibotenic acid and muscimol (B1676869) mdpi.compensoft.netmmsl.cznih.goviceers.orgwikipedia.orgnih.govthemushroomforager.comresearchgate.netresearchgate.net. While muscarine is present in A. muscaria, it is typically found in trace amounts, around 0.0003% of fresh weight, and is considered less pharmacologically relevant compared to ibotenic acid and muscimol wikipedia.orgnaturamediterraneo.cominstitutoesfera.org. However, some studies indicate that this compound and other quaternary amines like acetylcholine (B1216132) and hercynine (B1221785) are also present in A. muscaria, though often in very small quantities unodc.orgneocities.org. The distribution of these compounds can vary, with some research suggesting that mushrooms collected at higher altitudes may have higher concentrations of ibotenic acid and muscimol, while those from lower altitudes might contain more muscarine iceers.org.

The genus Pseudosperma, which was previously part of Inocybe, has been identified as containing muscarine nih.govpensoft.net. Pseudosperma arenarium has been specifically documented as a muscarine-positive species, with muscarine content being significantly higher in the pilei (caps) than in the stipes (stalks) nih.govpensoft.net. Other Pseudosperma species, such as P. rimosum, P. niveivelatum, P. sororium, and P. spurium, are also reported to contain muscarine pensoft.net.

The genus Entoloma also features species that contain toxic compounds. Entoloma rhodopolium is known to be poisonous, causing gastrointestinal upset, and has been found to contain muscarine, this compound, and choline (B1196258) as toxic agents ultimate-mushroom.comwikipedia.org. While Entoloma species are generally recognized for other types of toxins, the presence of this compound alongside muscarine in E. rhodopolium highlights its potential distribution within this genus ultimate-mushroom.comwikipedia.org.

Biospatial Distribution within Fungal Organisms

Within the fungal organism, the distribution of this compound, like other secondary metabolites, can vary between different tissues and structures. Research has focused on identifying where these compounds are synthesized or stored within the fungus.

Information specifically detailing the localization of this compound within fungal mycelial structures is limited in the provided search results. However, studies on muscarine, which often co-occurs with this compound, have identified it within the mycelium of species like Clitocybe rivulosa researchgate.net. This suggests that the synthesis or accumulation of these compounds may begin in the vegetative mycelial stage of the fungus.

The carpophore, or fruiting body, of mushrooms is a primary site for the accumulation of many secondary metabolites, including toxins wikipedia.orgresearchgate.net. In Pseudosperma arenarium, muscarine content was found to be significantly higher in the pilei (caps) compared to the stipes (stalks) nih.govpensoft.net. This indicates a preferential accumulation in the cap tissue. While specific data for this compound is scarce, its association with muscarine suggests a similar distribution pattern. Ibotenic acid, a related compound found in Amanita muscaria, has also been detected in the spores of this mushroom mdpi.com.

Environmental and Ecological Factors Influencing Production

The production of this compound, a tropane (B1204802) alkaloid found in certain fungi, is significantly influenced by a complex interplay of environmental and ecological factors. These factors not only dictate the presence and distribution of the fungi that synthesize this compound but also modulate the biochemical pathways responsible for its biosynthesis. Understanding these influences is crucial for comprehending the variability in this compound content observed across different fungal populations and geographic locations.

Mycogeographical Variations in this compound Content

This compound is primarily associated with species within the genus Inocybe, with notable occurrences reported in Inocybe aeruginascens, Inocybe calamistrata, and Inocybe fastigiata pensoft.netsmolecule.comwikipedia.orgmmsl.cz. Research into fungal secondary metabolites frequently highlights substantial variations in alkaloid profiles, including this compound, among different species and even within populations of the same species across diverse geographical regions. While direct quantitative data specifically for this compound across numerous locations is still developing, studies on related compounds and general observations in mycology suggest that geographical location plays a role wikipedia.orgresearchgate.net.

Factors such as regional climate patterns, soil composition, and the specific plant species with which the fungi form mycorrhizal associations are hypothesized to contribute to these mycogeographical variations researchgate.net. For instance, while not directly quantifying this compound, studies on muscarine (a related compound found in Inocybe species) indicate significant content variability within the genus, with some species containing concentrations up to 1.6% of dry mass wikipedia.orgresearchgate.net. This variability underscores the potential for geographical differences to influence this compound levels.

Location (Hypothetical)Inocybe SpeciesReported this compound Content (mg/g dry weight)Associated Environmental Factors
Northern EuropeInocybe aeruginascens0.55 ± 0.10Temperate climate, specific soil types, coniferous forests
Southern EuropeInocybe aeruginascens0.28 ± 0.08Warmer climate, different soil composition, mixed deciduous forests
AsiaInocybe fastigiataData LimitedVaried climates, diverse forest ecosystems

Note: The data in this table is illustrative and based on general trends observed in the distribution and variability of fungal metabolites. Specific quantitative data for this compound across diverse geographical locations is still an area of active research.

Environmental Stressors and Secondary Metabolite Expression

Fungi, as a survival mechanism, often modulate their production of secondary metabolites in response to environmental challenges. These stressors can include nutrient scarcity, fluctuations in temperature and humidity, competition from other microorganisms, and changes in soil pH researchgate.nettandfonline.comnih.govmdpi.comresearchgate.netmdpi.comfrontiersin.org. This compound biosynthesis is likely subject to these regulatory mechanisms.

Key environmental stressors that can influence this compound production include:

Temperature Fluctuations: Variations in temperature, particularly significant shifts or extremes, can trigger stress responses in fungi, potentially upregulating the metabolic pathways involved in alkaloid synthesis researchgate.netresearchgate.netomu.edu.tr.

Moisture Availability: Both drought stress and excessive humidity can impact fungal physiology, altering metabolic activity and potentially influencing the production of secondary metabolites like this compound researchgate.netmdpi.compoultryworld.net.

Nutrient Availability: Limited access to essential nutrients, such as carbon and nitrogen sources, can redirect fungal metabolic resources towards survival strategies, which may involve the increased production of defensive or signaling compounds researchgate.nettandfonline.comomu.edu.tr.

Soil pH: The acidity or alkalinity of the soil can affect nutrient uptake and enzyme activity, indirectly influencing the biosynthesis of metabolites frontiersin.org.

Competition: The presence of other fungi or bacteria in the same environment can induce the production of secondary metabolites as a means of competitive advantage or defense researchgate.netfrontiersin.org.

Research into fungal secondary metabolite production generally indicates that specific genes within biosynthetic clusters are regulated by environmental cues, often mediated by complex signaling pathways researchgate.netmdpi.comnih.gov. While direct experimental data detailing the precise impact of each stressor on this compound production may be limited in publicly accessible literature, the established principles of fungal secondary metabolism strongly suggest that these environmental factors play a crucial role in modulating its synthesis. Studies on other fungal alkaloids have shown that environmental conditions can lead to significant changes in metabolite yields, sometimes by several fold researchgate.netmdpi.comnih.gov.

Compound List:

this compound

Muscarine

Acetylcholine

Pilocarpine

Bethanechol

Carbachol (B1668302)

Oxotremorine

Ibotenic acid

Muscimol

Muscazone

Aflatoxins

Ochratoxin A

Deoxynivalenol

T-2 toxin

Fumonisins

Zearalenone

Ergot alkaloids

Fumigaclavines

Rugulovasines

Lysergic acid amide (LAH)

Terpenoids

Polyketides

Non-ribosomal peptides (NRPs)

RiPPs (Ribosomally synthesized peptides)

Triterpenoid saponins (B1172615)

Ascorbic acid

Polyamines

Phenyl amides

Biosynthesis and Metabolic Pathways of Muscaridine

Precursor Compounds and Initial Biosynthetic Steps

The initial stages of muscaridine synthesis are believed to draw from primary metabolic pools, specifically utilizing a common amino acid as the foundational building block.

Research into the secondary metabolism of fungi has identified the non-aromatic amino acid glutamate (B1630785) as the primary precursor for the synthesis of both muscarines and muscaridines. davidmoore.org.uk Glutamate, a non-essential amino acid, is a central component in cellular metabolism and can be synthesized from α-ketoglutarate, an intermediate of the citric acid cycle. nih.govwikipedia.org Its role as a starting point is further supported by studies on other toxins within Amanita muscaria, such as ibotenic acid, whose biosynthesis is also initiated by the hydroxylation of glutamate. researchgate.netresearchgate.net The pathway begins with the modification of glutamate, channeling it from primary metabolism into the specialized reactions of secondary metabolism. davidmoore.org.uk

The synthesis of this compound is an example of secondary metabolism involving the modification of non-aromatic amino acids. davidmoore.org.uk Fungal secondary metabolism is characterized by a relatively small number of enzymatic processes that convert key intermediates from primary metabolism, such as amino acids, into a diverse array of products. davidmoore.org.uk These pathways are distinct from those that produce aromatic secondary metabolites, which typically originate from the shikimic acid pathway. davidmoore.org.uk The modification of aliphatic amino acids like glutamate allows for the generation of structurally unique compounds such as this compound. davidmoore.org.uknih.gov

Enzymatic Transformations and Pathway Intermediates

Following the initial commitment of glutamate to the pathway, a series of enzymatic reactions, including the formation of its characteristic quaternary ammonium (B1175870) group and various hydroxylation events, are required to produce the final this compound molecule.

A defining structural feature of this compound is its quaternary ammonium group, specifically a trimethylazanium (B1229207) moiety. smolecule.comontosight.ai Quaternary ammonium salts (QAS) are characterized by a central nitrogen atom bonded to four organic groups, giving it a permanent positive charge. mdpi.com The formation of such a structure in a biological system typically involves the alkylation of a tertiary amine. google.com Although the specific methyltransferase enzymes responsible for the trimethylation step in this compound biosynthesis have not been identified, it is hypothesized that the pathway involves a precursor amine that undergoes successive methylation reactions to form the final quaternary amine. smolecule.com This process is a crucial step in conferring the chemical properties of the final molecule.

This compound and muscarine (B1676868) are structurally similar and often co-occur, which strongly suggests a shared biosynthetic origin. smolecule.comnih.gov The biosynthesis of muscarine is known to begin with the methylation and subsequent cyclization and phosphorylation of glutamate. smolecule.com A recent key discovery identified 4'-phosphomuscarine as a major, non-toxic natural product in muscarine-producing fungi, which acts as a precursor that can be enzymatically cleaved to release the potent toxin muscarine. nih.gov

In contrast, no phosphorylated form of this compound has been identified, indicating a significant divergence in their respective metabolic pathways or storage mechanisms. smolecule.com It is hypothesized that the this compound pathway branches off from the muscarine pathway at a later stage. smolecule.com Rather than undergoing the cyclization that forms muscarine's tetrahydrofuran (B95107) ring, the precursor likely undergoes alternative alkylation or oxidation steps to form this compound's linear, dihydroxylated structure. smolecule.com This structural difference—a linear backbone in this compound versus a cyclic ether in muscarine—is fundamental to their distinct properties. smolecule.com

FeatureThis compoundMuscarine
Primary PrecursorGlutamate davidmoore.org.ukGlutamate davidmoore.org.uksmolecule.com
Key Structural FeatureLinear dihydroxyhexyl backbone smolecule.comTetrahydrofuran ring smolecule.comwikipedia.org
Identified Precursor FormNone identified smolecule.com4'-Phosphomuscarine nih.gov

The conversion of the initial glutamate-derived precursor into this compound requires significant chemical modification, which is accomplished through biotransformation reactions. nih.gov These pathways are generally categorized into phases, with Phase I reactions involving oxidation, reduction, or hydrolysis to introduce or expose functional groups. nih.govsigmaaldrich.com The two hydroxyl groups on the this compound backbone are indicative of oxidative processes, likely catalyzed by hydroxylase enzymes. smolecule.com

While the specific oxidative and reductive enzymes in the this compound pathway have not been characterized, it is theorized that such biotransformations are essential for its synthesis. smolecule.com These enzymatic steps would convert intermediates along the pathway into the final active molecule, representing a common strategy in secondary metabolism to generate chemical diversity from a limited set of precursors. davidmoore.org.uknih.gov

Hypothetical Biosynthetic Sequence for this compound
StepPrecursor/IntermediateGeneral TransformationResulting Feature
1GlutamateEntry into secondary metabolismCommitted pathway intermediate
2Glutamate-derived intermediateOxidative Biotransformation (Hydroxylation)Addition of hydroxyl (-OH) groups
3Hydroxylated intermediateFurther modifications (e.g., reduction, decarboxylation)Amine precursor
4Tertiary amine precursorAlkylation (Successive Methylation)Quaternary ammonium salt (Trimethylazanium group)

Genetic and Molecular Regulation of Biosynthesis

The genetic and molecular mechanisms underpinning the biosynthesis of this compound remain largely uncharacterized, a stark contrast to the growing body of knowledge surrounding other fungal alkaloids. Research in this area is still in its nascent stages, with significant gaps in the understanding of the specific genes, enzymes, and regulatory networks involved.

Identification of Biosynthetic Gene Clusters (BGCs)

The biosynthesis of secondary metabolites in fungi is typically orchestrated by genes co-located in what are known as biosynthetic gene clusters (BGCs). wikipedia.orgrsc.org These clusters contain genes encoding the enzymes, transporters, and transcription factors necessary for the production of a specific compound. wikipedia.orgfrontiersin.org This genomic arrangement facilitates the coordinated regulation of the entire metabolic pathway. wikipedia.org

Despite this common paradigm in fungal metabolism, a specific BGC responsible for this compound biosynthesis has not yet been identified. The biosynthesis of its more famous congener, muscarine, is also not fully elucidated at the genetic level, though recent studies have identified its phosphorylated precursor, suggesting a complex pathway. smolecule.comd-nb.info The lack of an identified this compound BGC means that the genetic blueprint, including the core synthesizing enzymes (like polyketide synthases or nonribosomal peptide synthetases, if any are involved), tailoring enzymes, and regulatory factors, remains unknown. Identifying this cluster is a critical step for future research, as it would enable heterologous expression and functional characterization of the pathway, ultimately unveiling the complete enzymatic cascade from precursor to final product.

Transcriptomic and Proteomic Studies of Enzyme Expression

Transcriptomic and proteomic analyses are powerful tools for understanding metabolic pathways by profiling gene expression (mRNAs) and protein abundance, respectively. nih.govnih.gov Such studies can reveal which enzymes are active under specific conditions of secondary metabolite production. mdpi.comfrontiersin.orgplos.org

However, to date, there are no published transcriptomic or proteomic studies specifically focused on the expression of enzymes in the this compound biosynthetic pathway. The enzymes that catalyze the proposed steps of this compound synthesis, such as specific methyltransferases or phosphatases that may differ from the muscarine pathway, have not been identified or characterized. smolecule.com Future research employing these "omics" approaches, comparing fungal strains with varying levels of this compound production or analyzing fungal tissue at different developmental stages, would be invaluable. Such studies could identify candidate genes and enzymes whose expression profiles correlate with this compound accumulation, providing crucial leads for targeted genetic and biochemical investigations.

Comparative Biosynthesis with Related Compounds

Comparing the biosynthesis of this compound with its structural analog, muscarine, provides valuable insights into the potential divergence and convergence of metabolic pathways in fungi.

Divergence and Convergence in Muscarine and this compound Pathways

This compound and muscarine share a core structural feature as quaternary ammonium compounds, which hints at a shared or partially overlapping biosynthetic origin. smolecule.com The biosynthesis of muscarine is believed to commence with glutamate, proceeding through steps of methylation, cyclization, and phosphorylation. smolecule.com It is hypothesized that the this compound pathway diverges from the muscarine pathway at a late stage. smolecule.com While muscarine features a tetrahydrofuran ring, the linear structure of this compound suggests that it may be formed through an alternative processing of a common intermediate, possibly involving different alkylation or oxidation steps. smolecule.com

A significant point of divergence lies in their storage and activation. Recent findings have shown that muscarine is stored in the fungal mycelium as a non-toxic phosphorylated precursor, 4'-phosphomuscarine. d-nb.inforesearchgate.net This precursor is rapidly converted to the active toxin by phosphatases upon cellular injury, acting as a chemical defense mechanism. d-nb.info In contrast, a phosphorylated precursor for this compound has not been identified, indicating a potentially different mechanism for its storage or activation within the fungal cell. smolecule.com

FeatureMuscarineThis compoundSource(s)
Core Structure Quaternary amine with a tetrahydrofuran ringLinear quaternary amine smolecule.comwikipedia.org
Proposed Origin Shared biosynthetic origin with muscarineShared biosynthetic origin with muscarine smolecule.com
Known Precursor 4'-phosphomuscarine (non-toxic)Not identified smolecule.comd-nb.info
Activation Enzymatic cleavage (dephosphorylation) upon cell injuryUnknown smolecule.comd-nb.info
Key Biosynthetic Step Cyclization to form a tetrahydrofuran ringLikely diverges before or via alternative processing of the cyclic intermediate smolecule.com
Co-occurrence Found in various Inocybe and Clitocybe speciesDetected in trace amounts alongside muscarine in limited species smolecule.cominstitutoesfera.org

Evolutionary Dynamics of Alkaloid Production in Fungi

The production of alkaloids and other secondary metabolites in fungi is a product of dynamic evolutionary processes. rsc.orgnih.gov The immense chemical diversity observed in fungi is thought to be driven by the evolution of BGCs through mechanisms such as gene duplication, functional divergence, horizontal gene transfer, and the de novo assembly of new clusters. rsc.org This allows fungi to rapidly adapt to new ecological niches and defend against competitors, predators, or pathogens. scribd.com

The evolution of alkaloid production, such as that of ergot alkaloids in Claviceps species, demonstrates significant variation in metabolic profiles even among closely related fungi. agrobiology.ru This diversity often arises from sequence variations, gene loss or duplication, and recombination events within the BGCs. agrobiology.ru While the evolutionary history of this compound production is unknown, it likely followed a similar path. The restricted distribution of this compound, which appears in trace amounts in only a few species that also produce muscarine, suggests it might be a product of a more recently evolved or less selectively advantageous branch of the muscarine pathway. smolecule.com The evolution of these pathways is also shaped by complex regulatory networks, including epigenetic controls that can switch gene clusters on or off in response to environmental triggers, adding another layer to the evolutionary adaptability of fungal chemical production. mdpi.comresearchgate.net

Chemical Synthesis and Structural Elucidation Methodologies

Strategies for De Novo Chemical Synthesis of Muscaridine

The synthesis of this compound and its analogs often draws upon established methodologies for related quaternary ammonium (B1175870) compounds, particularly muscarine (B1676868), with a focus on achieving specific stereochemical outcomes and enabling analog development.

While direct synthesis routes for "this compound" from choline (B1196258) precursors are not extensively detailed in the literature, studies on muscarine and its derivatives highlight the use of choline-related structures and chiral building blocks. Research has demonstrated the synthesis of muscarine derivatives from precursors that can be conceptually linked to choline chemistry, often involving chiral pool synthesis. For instance, the synthesis of muscarine has been achieved using chiral starting materials, such as (S)-γ-hydroxymethyl-γ-butyrolactone, which provides a stereochemically defined precursor for constructing the target molecule's framework thieme-connect.deresearchgate.net. These approaches leverage the inherent chirality of natural products or readily available chiral synthons to establish the stereocenters present in muscarine-like structures.

The biological activity of muscarinic compounds is highly dependent on their stereochemistry, necessitating stereoselective synthetic approaches. Research has successfully employed strategies to synthesize specific enantiomers of muscarine and its analogs. For example, a highly stereoselective synthesis of (+)-muscarine iodide has been reported, utilizing chiral precursors to control the absolute configuration of the final product thieme-connect.deresearchgate.net. Furthermore, studies have explored the synthesis of racemic mixtures followed by enantiomeric separation techniques, such as chiral chromatography, to isolate individual enantiomers for pharmacological evaluation unimore.itorcid.org. The precise control over stereochemistry is paramount, as even minor changes in configuration can significantly impact receptor interactions and biological efficacy cdnsciencepub.com.

The development of analogs of this compound and muscarine is a key strategy for optimizing pharmacological properties, exploring structure-activity relationships (SAR), and enhancing metabolic stability or cellular uptake. Derivatization strategies involve modifying specific functional groups within the molecule to create novel compounds. For instance, researchers have synthesized analogs by altering lipophilic substituents or introducing different functional groups to modulate receptor binding affinity and selectivity google.comgoogle.comacs.org. Studies have also focused on creating derivatives for specific research purposes, such as metabolic studies or probing receptor binding sites, by incorporating isotopic labels or modifying key structural features researchgate.net. This iterative process of synthesis and testing allows for the fine-tuning of molecular properties for targeted applications.

Methodologies for Structural Elucidation

Confirming the structure and stereochemistry of this compound and its synthetic products relies on a suite of advanced spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of synthesized compounds. By accurately measuring the mass-to-charge ratio (m/z) of molecular ions or their fragments, HRMS can distinguish between compounds with very similar nominal masses. For muscarine and related compounds, HRMS has been employed to confirm elemental composition. For example, studies have reported HRMS data for various natural products and synthetic intermediates, providing exact mass measurements that match calculated values for proposed molecular formulas. These include analyses yielding m/z values for protonated or deprotonated molecular ions, such as [M+H]+ at m/z 334.1651 (calculated for C17H22NO4) researchgate.net, and m/z 174 for muscarine itself d-nb.inforesearchgate.net. Such precise mass data is critical for verifying the identity of synthesized this compound analogs and confirming the success of synthetic transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the detailed structure and stereochemistry of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide rich information about the connectivity of atoms, the chemical environment of nuclei, and the spatial relationships between atoms.

Proton NMR (¹H NMR) spectroscopy reveals the number, type, and connectivity of hydrogen atoms within a molecule through chemical shifts (δ) and spin-spin coupling constants (J). Coupling constants, in particular, are invaluable for determining the relative stereochemistry of adjacent protons, providing insights into dihedral angles and thus the conformation of the molecule oup.com. For instance, the analysis of ¹H NMR spectra of muscarine has been used to assign specific proton signals and infer stereochemical details oup.com.

Compound List

this compound

Muscarine

(+)-Muscarine iodide

Erythro-muscaridine

Choline

(S)-γ-hydroxymethyl-γ-butyrolactone

(+)-epiallo-Muscarine

Spectroscopic Techniques (e.g., Infrared, Ultraviolet-Visible Spectroscopy)

Spectroscopic techniques are indispensable tools for the identification and characterization of chemical compounds. Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, examines electronic transitions, offering insights into conjugated systems and chromophores.

Infrared (IR) Spectroscopy IR spectroscopy works by passing infrared radiation through a sample and measuring the absorption of specific wavelengths, which correspond to the vibrational frequencies of molecular bonds. Different functional groups absorb IR radiation at characteristic wavenumbers. For a compound like this compound, which contains hydroxyl groups, aliphatic chains, and a quaternary ammonium moiety, IR spectroscopy would be expected to reveal specific absorption bands. For instance, O-H stretching vibrations typically appear in the 3200-3600 cm⁻¹ range, C-H stretches in the 2800-3000 cm⁻¹ range, and C-N stretching vibrations associated with quaternary ammonium groups might be observed in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Absorption in this region arises from the excitation of electrons to higher energy orbitals, typically involving π electrons in conjugated systems or non-bonding electrons. Compounds with extensive conjugation or aromatic rings tend to exhibit strong absorption in the UV-Vis range. For this compound, if it lacks significant π-electron systems or chromophores, its UV-Vis spectrum might show limited absorption in the standard 200-800 nm range, primarily due to the n→π* transitions of heteroatoms or weak π→π* transitions if any unsaturation is present.

While this compound's structure has been elucidated using techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy researchgate.netd-nb.info, specific published data detailing its IR and UV-Vis spectra, including characteristic absorption peaks and their assignments, were not found in the provided search results. However, the general principles of these techniques are crucial for its characterization.

Table 1: Information Provided by Spectroscopic Techniques (Illustrative Data Types)

Spectroscopic TechniqueKey Information DerivedExpected Relevance for this compound
Infrared (IR) Spectroscopy - Characteristic absorption bands (wavenumbers, cm⁻¹) for functional groups (e.g., O-H, C-H, C-O, C-N, N⁺-C stretches/bends).- Fingerprint region for unique identification.- Confirmation of hydroxyl (-OH) groups.- Identification of C-H stretches (aliphatic).- Detection of C-N bonds and quaternary ammonium groups (N⁺).- Potential for C-O stretches from hydroxyls.
Ultraviolet-Visible (UV-Vis) Spectroscopy - Absorption maxima (λmax, nm) indicating electronic transitions.- Molar absorptivity (ε) indicating the intensity of absorption.- Primarily useful if this compound possesses chromophores (e.g., conjugated double bonds, aromatic rings).- Given its likely aliphatic structure, significant UV-Vis absorption might be limited.

X-ray Crystallography for Crystalline Structure Determination

The process typically involves obtaining a single, high-quality crystal of the compound. This crystal is then exposed to a monochromatic X-ray beam. The diffracted beams are recorded, and sophisticated computational methods are employed to solve the "phase problem" and generate an electron density map. Refinement of the model against the experimental data leads to the final atomic structure anton-paar.comnih.gov. This method provides definitive information about a molecule's geometry in the solid state, including its stereochemistry and how molecules pack together in the crystal lattice.

While X-ray crystallography has been applied to study the conformational profiles of muscarone (B76360) and muscarine analogues nih.gov, providing valuable insights into their structural arrangements, specific published X-ray crystallographic data for this compound itself, such as unit cell parameters, space group, or atomic coordinates, were not found in the provided search results. Nonetheless, X-ray crystallography remains a gold standard for obtaining unambiguous structural information for crystalline compounds.

Table 2: Information Provided by X-ray Crystallography (Illustrative Data Types)

Crystallographic ParameterDescriptionSignificance for this compound
Unit Cell Parameters Dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit.Defines the overall crystal lattice and symmetry.
Space Group Describes the symmetry elements present in the crystal.Crucial for understanding molecular arrangement and symmetry within the crystal.
Atomic Coordinates Precise 3D positions (x, y, z) of each atom in the unit cell.Enables visualization of the molecule's exact shape and spatial arrangement.
Bond Lengths Distances between covalently bonded atoms (e.g., C-C, C-O, C-N).Confirms bond types and provides precise measurements, aiding in structural verification.
Bond Angles Angles formed by three connected atoms (e.g., C-C-C, C-O-H).Determines the molecule's local geometry and conformation.
Torsion Angles Angles between successive bonds along a chain of atoms.Describes the rotation around single bonds, defining the molecule's overall conformation and flexibility in the solid state.
Crystal Packing How molecules are arranged and interact in the solid state (e.g., hydrogen bonding, van der Waals forces).Explains solid-state properties, intermolecular interactions, and potential polymorphism.

Compound Names Mentioned:

this compound

Muscarine

Muscarone

Molecular and Cellular Mechanisms of Action

Post-Receptor Signaling Pathways

Upon activation by an agonist like muscaridine, mAChRs transduce the extracellular signal into an intracellular response by coupling to heterotrimeric G proteins. arvojournals.org The five mAChR subtypes are broadly categorized into two groups based on their preferential G protein coupling. guidetopharmacology.orgmdpi.com

The M1, M3, and M5 receptor subtypes preferentially couple to G proteins of the Gq/11 family. guidetopharmacology.orgmdpi.commdpi.com Activation of the Gq/11 pathway stimulates the enzyme phospholipase C (PLC). mdpi.com

In contrast, the M2 and M4 receptor subtypes primarily couple to G proteins of the Gi/o family. guidetopharmacology.orgmdpi.commdpi.com The "i" stands for inhibitory, as the primary role of this pathway is to inhibit the enzyme adenylyl cyclase. mdpi.com

Table 2: G Protein Coupling of mAChR Subtypes

Receptor SubtypePrimary G Protein Pathway
M1Gq/11
M2Gi/o
M3Gq/11
M4Gi/o
M5Gq/11

The activation of G protein pathways leads to the modulation of intracellular second messengers, which are small molecules that propagate the signal within the cell. wikipedia.orgbmglabtech.com

Activation of the Gq/11 pathway by M1, M3, or M5 receptors leads to the PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.combmglabtech.com IP3 diffuses through the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. arvojournals.org This increase in intracellular Ca2+ is a key signal for many cellular responses, including smooth muscle contraction and glandular secretion. nih.govnih.gov

Conversely, activation of the Gi/o pathway by M2 and M4 receptors inhibits adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.gov Reduced cAMP levels can have various effects, such as modulating ion channel activity, as seen in the heart where M2 receptor activation slows the heart rate. nih.gov Therefore, this compound's effect on a particular cell or tissue is determined by the specific subtype(s) of mAChRs present and their corresponding second messenger systems.

Ion Channel Modulation (e.g., Potassium Channels)

This compound's interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs) can lead to the modulation of various ion channels, with potassium (K+) channels being a significant target. The activation of different mAChR subtypes initiates distinct signaling cascades that ultimately alter ion channel activity, thereby influencing cellular excitability.

Specifically, the activation of M2 and M4 subtypes of mAChRs is known to be coupled to the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. ucl.ac.uk This coupling is primarily mediated by the Gαi/o family of G proteins. Upon receptor activation, the G protein is activated, leading to the dissociation of the Gβγ subunit complex. This Gβγ complex can then directly interact with and open GIRK channels, resulting in an efflux of K+ ions from the cell. frontiersin.org This efflux leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential, thus exerting an inhibitory effect on neuronal activity. ucl.ac.uk

Conversely, the stimulation of M1, M3, and M5 mAChR subtypes, which couple to the Gαq/11 family of G proteins, can lead to the inhibition of certain potassium channels, such as the M-type (Kv7) potassium channels. nih.gov The activation of the Gαq/11 pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The depletion of PIP2, a molecule necessary for M-channel activity, leads to the closure of these channels. The inhibition of this K+ current, which is active at resting membrane potential, causes membrane depolarization and increased neuronal excitability. ucl.ac.uk

Therefore, this compound's effect on potassium channels is dependent on its selectivity for different mAChR subtypes.

Allosteric Modulation of mAChRs

Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site where the endogenous ligand, acetylcholine (ACh), binds. mdpi.com This interaction can induce a conformational change in the receptor that alters the binding affinity or efficacy of the orthosteric ligand. nih.gov Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral (not affecting the orthosteric ligand's effect but potentially influencing the binding of other allosteric modulators).

Investigation of Allosteric Binding Sites

The allosteric binding sites on mAChRs are generally located in the extracellular vestibule of the receptor, distinct from the deeper orthosteric binding pocket. vub.ac.be The exact location and composition of these sites can vary among the five mAChR subtypes, which allows for the development of subtype-selective allosteric modulators. nih.gov The binding of an allosteric modulator to this site can induce conformational changes that are transmitted to the orthosteric site and the intracellular G protein-coupling domains. mdpi.com

Impact on Receptor Conformation and Function

The binding of an allosteric modulator like this compound can stabilize different conformational states of the mAChR. nih.gov A positive allosteric modulator (PAM) might stabilize a conformation that has a higher affinity for acetylcholine, thereby potentiating its effect. Conversely, a negative allosteric modulator (NAM) could stabilize a conformation with lower affinity for the endogenous ligand.

These conformational changes also impact the receptor's ability to activate G proteins. For instance, a PAM could enhance the efficacy of ACh in promoting G protein coupling and subsequent downstream signaling. This modulation of receptor function is a key feature of allosteric ligands and offers a more nuanced way to control receptor activity compared to simple agonism or antagonism at the orthosteric site. mdpi.com

Comparative Molecular Pharmacology

Distinguishing this compound from Acetylcholine and Muscarine (B1676868)

Acetylcholine is the endogenous neurotransmitter that activates both nicotinic and muscarinic cholinergic receptors. nih.govlibretexts.org Muscarine, a natural alkaloid, is a selective agonist for muscarinic receptors. libretexts.org Both acetylcholine and muscarine are orthosteric agonists, meaning they bind to the primary agonist binding site on the mAChR.

In contrast, if this compound acts as an allosteric modulator, its primary distinguishing feature would be its binding to a different site on the receptor. mdpi.com This would mean that this compound does not directly compete with acetylcholine or muscarine for the same binding site. Instead, it would modulate their effects. Furthermore, the chemical structure of an allosteric modulator like this compound would likely be significantly different from the quaternary ammonium (B1175870) structure of acetylcholine and the cyclic ether structure of muscarine to accommodate the distinct topography of the allosteric binding site.

FeatureAcetylcholineMuscarineThis compound (as an allosteric modulator)
Binding Site OrthostericOrthostericAllosteric
Receptor Selectivity Nicotinic and MuscarinicMuscarinicPotentially subtype-selective for mAChRs
Mechanism of Action Direct agonistDirect agonistModulates the effect of the orthosteric agonist

Characterization of Receptor Selectivity and Potency

The receptor selectivity and potency of a compound like this compound would be determined through radioligand binding assays and functional assays. Binding assays would measure the affinity of this compound for the different mAChR subtypes (M1-M5). Functional assays would then assess its ability to modulate the response of these receptors to acetylcholine.

The potency of an allosteric modulator is often characterized by its EC50 value for potentiation or inhibition of the orthosteric agonist's effect. The selectivity is determined by comparing its potency across the different mAChR subtypes. For example, a highly selective M1 PAM would show high potency in enhancing the acetylcholine response at M1 receptors with little to no effect on M2-M5 receptors. nih.gov

mAChR SubtypePotential Effect of a Selective this compound PAMPotential Effect of a Selective this compound NAM
M1 Enhanced cognitive functionImpaired cognitive function
M2 Decreased heart rateIncreased heart rate
M3 Increased smooth muscle contraction and glandular secretionDecreased smooth muscle contraction and glandular secretion
M4 Modulation of neurotransmitter release in the CNSModulation of neurotransmitter release in the CNS
M5 Dilation of cerebral arteries and facilitation of dopamine (B1211576) releaseInhibition of cerebral artery dilation and dopamine release

Interactions with Biological Systems Non Clinical

Cellular and Subcellular Effects

The primary cellular effect investigated for muscaridine has been its interaction with muscarinic acetylcholine (B1216132) receptors, which are critical in mediating a wide range of physiological functions including the modulation of cellular excitability, glandular secretions, and smooth muscle contraction.

While muscarinic agonists are known to modulate neuronal excitability, there is a lack of evidence to suggest that this compound has any such effect. This is primarily due to the finding that it does not activate at least one key subtype of the muscarinic acetylcholine receptor.

Glandular secretions are heavily influenced by the activation of muscarinic receptors. However, studies have not demonstrated that this compound can elicit these effects, which is consistent with its observed receptor inactivity.

The contraction of smooth muscle is a hallmark of muscarinic receptor activation. Contrary to what might be expected from its name and chemical relation to muscarine (B1676868), this compound has not been shown to induce smooth muscle contraction. A key study provides a direct reason for this lack of effect. Research has demonstrated that this compound does not activate the M3 muscarinic acetylcholine receptor in human embryonic kidney cells. The M3 receptor is a primary mediator of smooth muscle contraction and glandular secretion. This lack of activation at the M3 receptor subtype explains the absence of typical muscarinic agonist effects.

Autonomic Nervous System Modulation (Cellular/Systemic Level)

The autonomic nervous system is a primary target for cholinergic compounds. Research into this compound's role in this system has been centered on its potential as a tool for studying cholinergic signaling.

Given the finding that this compound does not activate the M3 muscarinic receptor, its utility in in vitro and ex vivo models of autonomic tissues is limited to that of a negative control or for comparative studies with active muscarinic agonists. It does not produce the characteristic responses in these tissues that are mediated by muscarinic receptor activation.

The primary value of this compound in the study of cholinergic signaling pathways currently lies in its demonstrated inactivity at the M3 receptor. This property makes it a useful chemical tool to help differentiate between the effects of various compounds and to confirm that a particular biological response is indeed mediated by the activation of M3 muscarinic receptors. Its lack of agonistic activity provides a clear baseline in experiments designed to probe the function of these receptors.

Research FindingOrganism/Cell LineReceptor TargetObserved Effect of this compound
Receptor Activation AssayHuman Embryonic Kidney CellsMuscarinic Acetylcholine Receptor M3No activation observed

Pharmacological Tools and Research Reagents

Utilization as a Selective mAChR Agonist in Experimental Paradigms

There is a notable absence of published studies detailing the use of this compound as a selective agonist in experimental research. Scientific literature does not provide concrete examples of experimental paradigms where this compound has been employed to investigate physiological or pathophysiological processes mediated by muscarinic acetylcholine receptors. Without such data, a meaningful analysis of its application as a research reagent is not possible.

Application in the Development of Anticholinergic Chemical Entities

Information regarding the role of this compound in the development of new anticholinergic drugs is similarly unavailable. There is no evidence in the reviewed literature to suggest that this compound is used as a chemical precursor, a structural template for drug design, or a tool for screening potential anticholinergic compounds.

Due to these significant gaps in the scientific record, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the requested outline is not feasible at this time.

Advanced Methodologies for Muscaridine Study

Analytical Chemistry Techniques for Research

Modern analytical chemistry provides a powerful toolkit for the detailed study of muscaridine. Techniques such as Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are central to this research, often complemented by efficient sample preparation methods like Dispersive Micro-Solid Phase Extraction (DMSPE).

Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

UHPLC-HRMS is a state-of-the-art technique that combines the potent separation capabilities of UHPLC with the precise mass analysis of HRMS. nih.govwikipedia.org This combination allows for the effective separation of this compound from complex matrices and its subsequent identification and quantification with high accuracy and sensitivity. nih.gov

In a typical UHPLC-HRMS setup for the analysis of polar organic compounds like this compound, a reversed-phase column, such as a C18 or Phenyl-Hexyl column, is often employed. nih.govmdpi.com The mobile phase usually consists of a gradient mixture of an aqueous solution containing a modifier like ammonium (B1175870) formate (B1220265) and formic acid, and an organic solvent such as methanol (B129727) or acetonitrile. nih.gov This gradient elution ensures the efficient separation of components within the sample.

Following chromatographic separation, the analyte is introduced into the high-resolution mass spectrometer. ehu.eus Ionization is commonly achieved using a heated electrospray ion source (H-ESI), which is well-suited for polar compounds. ehu.eus The mass analyzer, often an Orbitrap, provides high-resolution and accurate mass data, enabling the confident identification of this compound based on its exact mass-to-charge ratio (m/z). ehu.eus This technique can be applied in various modes, including full-scan for general screening and data-dependent MS2 (ddMS2) for structural confirmation. nih.gov

A study focused on the rapid determination of muscarine (B1676868) in human urine utilized UHPLC-HRMS, demonstrating its effectiveness. The method showed excellent linearity and low limits of detection (LOD) and quantification (LOQ) of 0.1 µg/L and 0.4 µg/L, respectively. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique that couples liquid chromatography with tandem mass spectrometry. eag.comnih.gov This method is renowned for its ability to detect and quantify trace amounts of specific analytes in complex mixtures, making it invaluable for this compound analysis. measurlabs.com

The process begins with the separation of the sample components via liquid chromatography. eag.com The separated components are then ionized and directed into the first mass spectrometer (MS1), which acts as a mass filter to select the precursor ion of the target analyte, in this case, this compound. measurlabs.comresearchgate.net This selected ion is then fragmented in a collision cell through collision-induced dissociation. eag.com The resulting fragment ions, or product ions, are then passed into a second mass spectrometer (MS2) for analysis. measurlabs.comresearchgate.net

This precursor-to-product ion transition is highly specific to the chemical structure of the analyte, providing a high degree of selectivity and reducing matrix interference. eag.com The use of multiple reaction monitoring (MRM) allows for the simultaneous detection of several such transitions, enhancing the confidence in identification and quantification. LC-MS/MS offers exceptional sensitivity, with the capability to detect some compounds at levels below one part per trillion. eag.com

Dispersive Micro-Solid Phase Extraction (DMSPE) for Sample Preparation

Dispersive micro-solid phase extraction (DMSPE) is a sample preparation technique that has gained prominence due to its simplicity, speed, and efficiency. researchgate.net It is a miniaturized version of dispersive solid-phase extraction (DSPE) and is used to extract and preconcentrate analytes from a sample solution before instrumental analysis. nih.gov

In DMSPE, a small amount of a solid sorbent is dispersed directly into the sample solution. nih.gov This dispersion creates a large surface area for interaction between the sorbent and the analyte, facilitating rapid and efficient extraction. researchgate.netnih.gov Various sorbent materials can be used, including polymer-based sorbents and nanomaterials, chosen based on the chemical properties of the analyte. nih.govanalis.com.my For a cationic compound like this compound, a weak cation exchange sorbent can be effectively employed. researchgate.net

After a short extraction time with agitation (e.g., vortexing or stirring), the sorbent with the adsorbed analyte is separated from the sample matrix, typically by centrifugation. nih.govanalis.com.my The analyte is then eluted from the sorbent using a small volume of a suitable desorption solvent. analis.com.my The efficiency of DMSPE is influenced by several factors, including sample pH, sorbent amount, extraction time, and the type and volume of the desorption solvent. researchgate.net This technique has been successfully applied for the extraction of muscarine from urine samples, demonstrating good extraction recoveries. researchgate.net

Table 1: DMSPE Parameters for Muscarine Extraction from Urine researchgate.net

ParameterOptimized Condition
SorbentWeak Cation Exchange (COOH)
Sample pHOptimized
Adsorption TimeOptimized
Desorption SolventOptimized
Result
Linearity (r)> 0.999
Range0.4-40 µg/L
LOD0.1 µg/L
LOQ0.4 µg/L
Recovery74.4% - 91.5%
Intra-day Precision2.1% - 8.2%
Inter-day Precision1.7% - 7.3%
Accuracy-2.1% to -6.9%

Quantitative NMR for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful and non-destructive analytical method used for determining the concentration and purity of chemical compounds. jeol.comresolvemass.ca Unlike many other analytical techniques, qNMR can provide absolute quantification without the need for a calibration curve of the analyte itself, relying instead on the direct proportionality between the NMR signal intensity and the number of atomic nuclei. resolvemass.camagritek.com

The fundamental principle of qNMR is that the area of an NMR signal (the integral) is directly proportional to the number of nuclei responsible for that signal. resolvemass.ca For absolute quantification, an internal standard of known purity and concentration is added to the sample. ox.ac.uk By comparing the integral of a signal from the analyte to the integral of a signal from the internal standard, the concentration or purity of the analyte can be accurately calculated. magritek.comox.ac.uk

Several experimental parameters must be carefully controlled to ensure accurate and precise qNMR results, including the relaxation delay between pulses, which should be sufficiently long to allow for complete relaxation of the nuclei. mdpi.com Good signal-to-noise ratio is also crucial for accurate integration. ox.ac.uk qNMR is a versatile technique applicable to various nuclei, including ¹H, ¹³C, ¹⁹F, and ³¹P, making it suitable for a wide range of compounds. ox.ac.uk It plays a significant role in the certification of reference materials and in quality control in the pharmaceutical industry. resolvemass.camdpi.com

Table 2: Key Aspects of qNMR

FeatureDescription
Principle The area under an NMR peak is directly proportional to the number of nuclei generating the signal. resolvemass.ca
Quantification Can be relative (ratios of components) or absolute (using an internal standard of known concentration). ox.ac.uk
Advantages Non-destructive, provides absolute quantification, does not always require a reference standard of the analyte. resolvemass.ca
Requirements Use of an internal standard with known purity, optimization of acquisition parameters (e.g., relaxation delay). ox.ac.ukmdpi.com

Receptor Binding Assays and Functional Bioassays

Understanding the interaction of this compound with its biological targets, primarily muscarinic acetylcholine (B1216132) receptors (mAChRs), is crucial. Receptor binding assays are the gold standard for quantifying these interactions.

Radioligand Binding Studies for Receptor Affinity

Radioligand binding assays are a fundamental tool for determining the affinity of a ligand, such as this compound, for its receptor. nih.govgiffordbioscience.com These assays are highly sensitive and robust, providing key parameters like the dissociation constant (Kd) and the maximum number of binding sites (Bmax). giffordbioscience.comperceptive.com

There are several types of radioligand binding assays. Saturation binding assays involve incubating the receptor preparation with increasing concentrations of a radiolabeled ligand to determine its Kd and Bmax. giffordbioscience.comperceptive.com Competition binding assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound, like this compound, by measuring its ability to compete with a radioligand for binding to the receptor. giffordbioscience.com

The basic procedure involves incubating a receptor source (e.g., cell membranes expressing a specific mAChR subtype) with a radiolabeled ligand. sci-hub.se After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, often by rapid filtration. sci-hub.se The amount of radioactivity bound to the receptor is then quantified. sci-hub.se It is essential to account for non-specific binding, which is the binding of the radioligand to components other than the receptor. This is typically determined by measuring binding in the presence of a high concentration of a non-labeled competing ligand. sci-hub.se

These studies are critical for characterizing the selectivity and potency of this compound at the different muscarinic receptor subtypes (M1-M5). nih.gov

Table 3: Types of Radioligand Binding Assays giffordbioscience.comperceptive.com

Assay TypePurposeKey Parameters Determined
Saturation Binding To characterize the binding of a radioligand to a receptor.Kd (dissociation constant), Bmax (maximum number of binding sites)
Competition Binding To determine the affinity of an unlabeled compound for a receptor.Ki (inhibition constant), IC50 (half maximal inhibitory concentration)
Kinetic Binding To determine the association (kon) and dissociation (koff) rate constants of a ligand.kon, koff

Calcium Mobilization Assays in Receptor-Expressing Cell Lines

Calcium mobilization assays are a cornerstone in the study of G-protein coupled receptors (GPCRs), such as the muscarinic acetylcholine receptors, that signal through the Gq pathway. These assays provide a direct measure of receptor activation by quantifying the release of intracellular calcium stores. eurofinsdiscovery.com The process typically involves using cell lines, such as Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells, that have been genetically engineered to stably express a specific receptor subtype (e.g., the M3 muscarinic receptor). researchgate.netmoleculardevices.com

These cells are loaded with a calcium-sensitive fluorescent dye. clinisciences.com When a compound (agonist) binds to and activates the receptor, it triggers a signaling cascade that results in the release of calcium from the endoplasmic reticulum into the cytosol. eurofinsdiscovery.comdiscoverx.com This increase in intracellular calcium concentration ([Ca²⁺]i) is detected by the dye, which exhibits a significant increase in fluorescence upon binding to calcium. clinisciences.com The change in fluorescence intensity, often measured in real-time using an instrument like a FLIPR® (Fluorometric Imaging Plate Reader), serves as a quantitative indicator of receptor activation. moleculardevices.com

In the specific case of this compound, studies have utilized this methodology to probe its activity at muscarinic receptors. Research involving HEK 293 cells stably expressing the human M3 muscarinic acetylcholine receptor (HEK M3) demonstrated that this compound does not activate this receptor subtype. researchgate.net When applied to these cells, this compound failed to induce a significant calcium influx, a stark contrast to the robust response elicited by known muscarinic agonists like carbachol (B1668302). researchgate.net This finding provides clear biological evidence of this compound's lack of agonistic activity at the M3 receptor. researchgate.net

Table 1: Relative Calcium Influx in HEK M3 Cells in Response to Muscarinic Compounds

CompoundConcentrationRelative Ca²⁺ Influx (340/380 nm ratio)Receptor Activation
Carbachol0.1 µMHighYes
Carbachol10 µMVery HighYes
This compound0.1 µMNegligibleNo
DMSO (Vehicle)N/ABaselineNo

Data adapted from studies on HEK M3 cells. researchgate.netnih.gov

Electrophysiological Recordings of Receptor Activity

Electrophysiological techniques, particularly the patch-clamp method, offer high-resolution insights into how receptor activation translates into changes in a cell's electrical properties. nih.gov These methods are used to record the ion currents flowing across the cell membrane, providing a direct readout of ion channel activity that may be modulated by GPCRs. nih.gov Techniques like whole-cell patch-clamp and nystatin-perforated patch recording allow researchers to measure changes in membrane potential or specific ion currents, such as the M-type K+ current, which is known to be inhibited by muscarinic receptor activation. nih.govnih.gov

In the context of muscarinic pharmacology, agonists like muscarine and carbachol have been shown to cause membrane depolarization, increase the firing rate of action potentials, and inhibit specific potassium currents in neurons. nih.govnih.gov These effects are hallmarks of muscarinic receptor activation and can be blocked by antagonists such as atropine (B194438) and pirenzepine (B46924). nih.gov

While specific electrophysiological data on this compound is not extensively documented, its demonstrated lack of activity in calcium mobilization assays at the M3 receptor strongly predicts its behavior in these recordings. researchgate.net It is expected that applying this compound to cells expressing M3 receptors, such as paratracheal or hippocampal neurons, would not produce the characteristic electrical responses associated with muscarinic agonism. nih.govnih.gov this compound would likely fail to inhibit the M-type K+ current or induce the slow inward currents that are typically observed with active muscarinic agonists like oxotremorine-M. nih.gov

In Silico and Computational Approaches

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), like this compound, and its protein target (receptor) at an atomic level. nih.govnih.gov

Molecular Docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor's binding site. nih.gov The process involves generating a multitude of possible poses and then using a scoring function to rank them based on their predicted binding affinity. nih.gov To study this compound, a high-resolution 3D structure of a muscarinic receptor subtype would be used as the target. The this compound molecule would be computationally "docked" into the receptor's known binding pocket. This simulation would predict whether this compound can physically fit into the site and form favorable interactions (e.g., hydrogen bonds, electrostatic interactions) with key amino acid residues, providing a structural hypothesis for its observed lack of activity.

Molecular Dynamics (MD) Simulations complement docking by providing insights into the stability of the ligand-receptor complex over time. researchgate.net After a docking pose is obtained, an MD simulation places the complex in a simulated physiological environment (water, ions) and calculates the forces between atoms to model their motion over a set period. mdpi.com This reveals the flexibility of the protein and the ligand and assesses whether the binding pose is stable. For this compound, an MD simulation could reveal that even if it docks into the binding site, the interaction is unstable and transient, preventing it from inducing the necessary conformational change in the receptor required for activation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orglongdom.org The fundamental principle is that the activity of a molecule is a direct function of its structural and physicochemical properties. medcraveonline.com

A QSAR model is built using a dataset of compounds with known activities (e.g., muscarinic agonists and antagonists). mdpi.com For each compound, a set of numerical values known as "molecular descriptors" are calculated. These can include properties like molecular weight, lipophilicity (logP), electronic properties, and 3D shape descriptors. jocpr.com Statistical methods, from multiple linear regression to machine learning algorithms, are then used to create a model that correlates these descriptors with the biological activity. longdom.org

Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor N)

This compound, with its well-defined structure and observed lack of activity, serves as a valuable data point for building and validating QSAR models for muscarinic receptor ligands. researchgate.net By including this compound in the dataset, the resulting model can more accurately identify the specific structural features that are essential for agonism and differentiate them from features that lead to inactivity. The model could pinpoint which of this compound's structural attributes deviate from the requirements for a muscarinic agonist.

Cheminformatics for Compound Characterization and Analog Design

Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery, by analyzing large sets of chemical data. mdpi.com It encompasses a wide range of techniques for compound characterization, library design, and hit-to-lead optimization. mdpi.comnih.gov

Compound Characterization: Cheminformatics tools can be used to calculate a detailed profile of this compound's physicochemical properties (e.g., molecular weight, polar surface area, number of rotatable bonds, hydrogen bond donors/acceptors). These properties can then be compared to those of known active compounds like muscarine and acetylcholine. This comparative analysis helps in understanding how this compound's properties place it in the chemical space relative to active ligands and can provide clues to its inactivity based on deviations from the ideal property ranges for muscarinic agonists.

Analog Design: Based on insights from docking, QSAR, and characterization, cheminformatics can guide the rational design of this compound analogs with potentially altered activity. medchemica.com For instance, if docking simulations suggest a steric clash prevents optimal binding, analogs could be designed with smaller substituents. If QSAR models indicate a need for an additional hydrogen bond donor, analogs incorporating such a group could be proposed. By creating virtual libraries of these designed analogs and screening them using the developed computational models, researchers can prioritize the synthesis of new compounds that are most likely to have the desired biological activity, transforming an inactive natural product into a lead for further investigation. medchemica.com

Theoretical Frameworks and Research Paradigms

Natural Product Drug Discovery Rationales

Muscaridine as a Scaffold for Novel Ligand Design

In medicinal chemistry, a "scaffold" refers to the fundamental molecular framework upon which diverse chemical groups are attached to create a series of related compounds, known as analogs or derivatives researchgate.net. This approach is central to drug discovery, allowing for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties wikipedia.orgwikidata.org. A well-chosen scaffold provides a stable, three-dimensional orientation for these appended groups, facilitating specific interactions with biological targets like receptors or enzymes nih.govunodc.org.

This compound, with its chemical structure of [(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium (C9H22NO2+), presents a defined molecular architecture smolecule.comwikidata.org. As a natural product, its inherent structure could theoretically serve as a starting point for medicinal chemistry efforts. The presence of hydroxyl groups and a quaternary ammonium (B1175870) moiety offers potential sites for chemical modification and derivatization. However, specific research detailing the systematic use of this compound as a scaffold for the design of novel ligands targeting particular biological pathways was not identified in the reviewed literature. While related compounds in the realm of muscarinic receptor ligands, such as pirenzepine (B46924) and arecaidine, have been extensively studied and modified to develop selective agents, direct investigations into this compound's application in this capacity remain limited smolecule.commmsl.czd-nb.info. The principles of scaffold design, including the exploration of SAR and the strategy of "scaffold hopping" (replacing a core structure while retaining key functionalities), are well-established in drug development and could, in principle, be applied to this compound if suitable derivatization studies were undertaken mmsl.czd-nb.inforesearchgate.net.

Bio-Inspired Chemical Synthesis Approaches

Bio-inspired chemical synthesis encompasses strategies that draw upon nature's own biosynthetic pathways and enzymatic processes to guide the design of synthetic routes for complex molecules nih.gov. This field seeks to emulate the efficiency, selectivity, and elegance of biological synthesis, often leading to more sustainable and innovative chemical methodologies. Natural products, by their very existence, represent the culmination of intricate biosynthetic pathways, making them prime candidates for bio-inspired synthetic strategies.

This compound is recognized as a natural product, isolated from fungal sources smolecule.commmsl.czd-nb.info. As a naturally occurring compound, its biosynthesis within these organisms represents a biological pathway. However, specific research detailing the development of bio-inspired or biomimetic synthetic routes for this compound was not readily found. While general chemical synthesis methods, such as the reaction of choline (B1196258) with nitric acid, and natural extraction are documented for this compound, the application of bio-inspired strategies to its synthesis is not explicitly described in the available literature smolecule.com. The broader field of natural product synthesis frequently employs biomimetic approaches, such as mimicking enzymatic cyclizations or rearrangements, to construct complex molecular architectures. Should future research focus on this compound's biosynthesis, these principles could potentially inform novel synthetic pathways.

Data Table: Properties of this compound

PropertyValueSource(s)
IUPAC Name[(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium smolecule.com
Molecular FormulaC9H22NO2+ smolecule.comwikidata.org
Molecular Weight176.28 g/mol smolecule.com
CAS Number6801-43-0 smolecule.comwikidata.org
OriginNatural product from mushrooms (Entoloma rhodopolium, Amanita muscaria) smolecule.commmsl.cz
Chemical ClassQuaternary ammonium salt, alkaloid smolecule.com
Biological InteractionInteracts with muscarinic acetylcholine (B1216132) receptors smolecule.comd-nb.infodb-thueringen.de

Compound List:

this compound

Muscarine (B1676868)

Future Directions in Muscaridine Research

Elucidation of Undiscovered Biosynthetic Enzymes and Genes

The natural occurrence of muscaridine in certain mushroom species, such as Entoloma rhodopolium and species within the Clitocybe and Inocybe genera, points to intrinsic biosynthetic pathways smolecule.comd-nb.infonih.govresearchgate.netresearchgate.net. While research has begun to explore muscarine (B1676868) biosynthesis, including the identification of precursors like 4'-phosphomuscarine d-nb.infonih.gov, the specific enzymes and genes responsible for this compound production remain largely uncharacterized. Future research should focus on identifying the genetic machinery and enzymatic machinery that govern this compound synthesis in its natural fungal hosts. This involves employing genomic and transcriptomic analyses to pinpoint gene clusters and subsequently using biochemical assays to characterize the function of candidate enzymes. Understanding these pathways could also inform novel synthetic strategies for producing this compound and its analogs.

Comprehensive Mapping of mAChR Subtype Selectivity and Functional Proteomics

This compound's structural similarity to muscarine, a known mAChR agonist, initially suggested a similar pharmacological profile smolecule.comwikipedia.org. However, emerging evidence indicates that this compound may exhibit minimal or no activation of the M3 muscarinic acetylcholine (B1216132) receptor nih.govresearchgate.netresearchgate.net. This discrepancy necessitates a thorough investigation into this compound's interaction with all five mAChR subtypes (M1-M5). Future studies should prioritize comprehensive binding affinity assays to quantify this compound's interaction with each receptor subtype. Following this, functional assays, such as second messenger signaling assays and electrophysiological recordings, are crucial to determine this compound's efficacy—whether it acts as an agonist, antagonist, or modulator. Furthermore, the application of functional proteomics could reveal downstream signaling cascades activated or inhibited by this compound-receptor complexes, providing a deeper understanding of its cellular impact.

mAChR SubtypeCurrent Understanding of this compound InteractionFuture Research FocusPotential Outcome
M1Limited/None reportedBinding affinity, functional assays (e.g., IP accumulation)Determine affinity and efficacy at M1 receptors.
M2Limited/None reportedBinding affinity, functional assays (e.g., cAMP modulation)Determine affinity and efficacy at M2 receptors.
M3Reported lack of activation nih.govConfirm lack of activation, investigate allosteric modulationValidate M3 interaction profile; explore potential allosteric effects.
M4Limited/None reportedBinding affinity, functional assays (e.g., cAMP modulation)Determine affinity and efficacy at M4 receptors.
M5Limited/None reportedBinding affinity, functional assays (e.g., IP accumulation)Determine affinity and efficacy at M5 receptors.

Structural Biology of this compound-Receptor Complexes

To elucidate the molecular basis of this compound's interactions, or lack thereof, with its biological targets, structural studies are paramount. Given the uncertainty surrounding its activity at mAChRs, determining the three-dimensional structures of this compound bound to relevant receptor subtypes is a critical future endeavor. Techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography can provide atomic-level detail of these complexes. Analysis of these structures will reveal specific amino acid residues within the receptor binding pockets that mediate or preclude this compound binding, thereby explaining its selectivity profile and mechanism of action. Understanding these structural determinants is essential for guiding future drug design or for understanding its biological role.

Development of Advanced Analytical Standards and Research Probes

The current limited understanding of this compound's precise pharmacological and metabolic properties underscores the need for robust analytical tools. Future research should prioritize the synthesis and characterization of high-purity this compound analytical standards. These standards are indispensable for accurate quantification in various biological matrices, such as mushroom extracts or potential physiological samples. Furthermore, the development of isotopically labeled this compound analogs (e.g., deuterium-labeled or 13C-labeled) will be crucial for quantitative mass spectrometry-based assays and for tracing its metabolic fate. Creating fluorescent or radioactively labeled this compound probes would also significantly advance studies on receptor binding, cellular localization, and pharmacokinetic profiling.

Exploration of Novel Physiological Roles beyond Autonomic System

With evidence suggesting this compound may not significantly activate M3 mAChRs, its physiological functions are largely unknown and likely extend beyond the traditional roles associated with muscarinic agonists in the autonomic nervous system nih.gov. Future research should investigate potential roles for this compound in non-neuronal tissues and cellular processes where acetylcholine signaling is implicated, such as immune responses, cardiovascular regulation, or smooth muscle activity, even if mediated by mechanisms other than direct mAChR activation. It is also imperative to explore whether this compound interacts with entirely different receptor families or ion channels, thereby mediating novel signaling pathways. Studying its endogenous functions within the organisms where it naturally occurs could provide crucial insights into its biological purpose.

Investigation of Metabolic Fate and Biotransformation Pathways in Non-Human Systems

The metabolic profile of muscarine is noted to be poorly understood d-nb.info. Similarly, the metabolic fate and biotransformation pathways of this compound in any biological system, including its natural fungal sources or potential model organisms, remain largely uninvestigated. Future research should focus on identifying the specific metabolic pathways and the enzymes responsible for this compound's biotransformation. This includes characterizing the resulting metabolites and assessing their own biological activities. Understanding this compound's stability and degradation pathways under various physiological and environmental conditions is also a critical future research objective.

Cross-Species Comparative Pharmacological Studies

This compound has been identified in multiple fungal species, indicating a potential for evolutionary diversification in its production and function smolecule.comd-nb.infonih.govresearchgate.netresearchgate.net. Future research should undertake systematic surveys to determine the presence and concentration of this compound across a broader spectrum of fungal species and other potential natural sources. Comparative studies are also needed to evaluate this compound's pharmacological effects and receptor interactions across different species' mAChRs or other identified targets. Investigating the evolutionary history of this compound production and its associated biological roles in diverse organisms will provide valuable insights into the evolution of natural product chemistry and signaling pathways.

Q & A

Q. Methodological Considerations :

  • Sample Preparation : Use solid-phase extraction (SPE) to reduce matrix interference.
  • Calibration Standards : Include internal standards (e.g., deuterated analogs) to correct for ionization variability .

How can researchers optimize synthetic routes for this compound analogs to improve yield and purity?

Basic Research Question
Synthetic protocols should prioritize stereochemical control due to this compound’s chiral centers. A stepwise approach:

Core Structure Synthesis : Start with tropane alkaloid scaffolds, employing asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantioselectivity.

Functionalization : Introduce substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).

Purification : Use preparative HPLC or column chromatography, validated by Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) .

Advanced Tip : Compare synthetic yields under varying conditions (temperature, solvent polarity) using Design of Experiments (DoE) to identify critical factors .

How should contradictions in this compound’s reported pharmacological activity be addressed?

Advanced Research Question
Discrepancies in receptor affinity data (e.g., muscarinic vs. nicotinic acetylcholine receptors) may arise from assay variability or impurity profiles. Resolve via:

  • Systematic Review : Meta-analysis of existing studies to identify confounding variables (e.g., source purity, cell line differences).
  • Dose-Response Studies : Replicate experiments across multiple models (e.g., in vitro receptor binding, ex vivo tissue assays) with standardized this compound batches .

Case Example : Early chromatographic misidentification of this compound in Amanita muscaria highlights the need for orthogonal analytical validation (e.g., NMR + X-ray crystallography) .

What computational strategies are effective for elucidating this compound’s mechanism of action?

Advanced Research Question
Combine in silico and experimental approaches:

Molecular Docking : Use crystal structures of acetylcholine receptors (e.g., PDB ID 4DQJ) to predict binding modes.

Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation, pH).

Validation : Cross-reference predictions with mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .

Data Reproducibility : Share simulation parameters (force fields, time steps) and scripts via repositories like Zenodo .

How can ethnomedical reports on this compound-containing species be integrated into modern biochemical research?

Interdisciplinary Research Question
Ethnopharmacological data (e.g., traditional uses of Amanita species) require rigorous validation:

Fieldwork Documentation : Record preparation methods and dosages from indigenous practices.

Bioactivity Screening : Test ethnobotanical extracts in cell-based assays (e.g., neuronal activity) and isolate this compound via bioassay-guided fractionation.

Comparative Analysis : Contrast traditional use with mechanistic findings (e.g., receptor modulation vs. psychoactive effects) .

What strategies ensure reproducibility in this compound research across laboratories?

Q. Methodological Focus

  • Detailed Protocols : Document solvent purity, instrument calibration, and environmental controls (e.g., humidity for hygroscopic compounds).
  • Reference Materials : Use certified this compound standards (e.g., from NIST) for cross-lab validation.
  • Data Sharing : Publish raw spectra, chromatograms, and statistical code in supplementary materials .

How should researchers design studies to explore this compound’s ecological roles in fungal systems?

Q. Advanced Experimental Design

  • Hypothesis-Driven Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives (e.g., “Does this compound confer antifungal resistance?”).
  • Controls : Include this compound-deficient fungal strains (CRISPR-edited) and environmental stress assays (e.g., oxidative stress) .

What interdisciplinary approaches are critical for advancing this compound research?

Q. Collaborative Research Focus

  • Chemistry-Pharmacology Integration : Pair synthetic chemistry with in vivo neurobehavioral models (e.g., zebrafish locomotor assays).
  • Omics Integration : Use metabolomics to identify this compound’s biosynthetic pathways in fungi .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Muscaridine
Reactant of Route 2
Muscaridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.